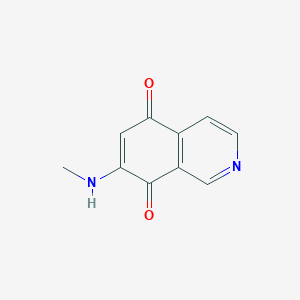

7-(Methylamino)isoquinoline-5,8-dione

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-(methylamino)isoquinoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-11-8-4-9(13)6-2-3-12-5-7(6)10(8)14/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETJKYHAQBWMDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=O)C2=C(C1=O)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274375 | |

| Record name | 7-(methylamino)isoquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662167-15-9 | |

| Record name | 7-(methylamino)isoquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-(Methylamino)isoquinoline-5,8-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Methylamino)isoquinoline-5,8-dione is a heterocyclic compound belonging to the isoquinolinequinone class of molecules. This class is of significant interest to the scientific community, particularly in the field of medicinal chemistry, due to the potent biological activities exhibited by many of its derivatives. Isoquinolinequinones are known to possess a range of pharmacological properties, including cytotoxic, antitumor, antibacterial, and antifungal activities. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, spectral characteristics, and biological activity, with a focus on its potential as a cytotoxic agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Properties

While specific experimental data for this compound is limited in the public domain, the properties of the closely related compound, 3-methyl-7-(methylamino)isoquinoline-5,8-dione, are available and provide a reasonable approximation.

| Property | Value (for 3-methyl-7-(methylamino)isoquinoline-5,8-dione) | Reference |

| Molecular Formula | C11H10N2O2 | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| Exact Mass | 202.074227566 Da | [1] |

| Topological Polar Surface Area | 59.1 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

| XLogP3-AA | 1 | [1] |

Synthesis

A general and efficient three-step sequence for the synthesis of 7-aminoisoquinoline-5,8-dione derivatives has been reported, which can be adapted for the synthesis of this compound.[2] The synthesis starts from isoquinoline and proceeds through nitration, reduction, bromination, and oxidation to form a key intermediate, 6-bromoisoquinoline-5,8-dione. This intermediate then undergoes a nucleophilic substitution reaction with the desired amine.

Experimental Protocol: Synthesis of this compound (Adapted)

Step 1: Synthesis of 5-Nitroisoquinoline

-

Isoquinoline is nitrated using a mixture of nitric acid and sulfuric acid to yield 5-nitroisoquinoline.

Step 2: Synthesis of 5-Aminoisoquinoline

-

5-Nitroisoquinoline is reduced to 5-aminoisoquinoline using a reducing agent such as tin(II) chloride in hydrochloric acid.

Step 3: Synthesis of 5-Amino-6,8-dibromoisoquinoline

-

5-Aminoisoquinoline is brominated to yield 5-amino-6,8-dibromoisoquinoline.

Step 4: Synthesis of 6-Bromoisoquinoline-5,8-dione

-

Oxidation of 5-amino-6,8-dibromoisoquinoline using a strong oxidizing agent like a mixture of concentrated sulfuric and nitric acids affords 6-bromoisoquinoline-5,8-dione.[2]

Step 5: Synthesis of this compound

-

6-Bromoisoquinoline-5,8-dione is dissolved in a suitable solvent (e.g., dichloromethane).

-

An excess of methylamine (as a solution or gas) is added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

-

The product is then purified using chromatographic techniques such as column chromatography.[2]

Spectral Data (Anticipated)

1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the isoquinoline core, a signal for the proton on the nitrogen of the methylamino group, and a singlet for the methyl protons. The chemical shifts will be influenced by the electron-withdrawing nature of the dione system and the electron-donating nature of the methylamino group.

13C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbons of the dione, typically in the downfield region (around 180 ppm). Aromatic carbon signals will also be present, with their chemical shifts influenced by the substituents. A signal corresponding to the methyl carbon of the methylamino group will be observed in the aliphatic region.

FT-IR Spectroscopy

The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the quinone moiety, typically in the range of 1650-1680 cm-1. An N-H stretching vibration from the methylamino group would be expected around 3300-3500 cm-1. C-H stretching vibrations for the aromatic and methyl groups will also be present.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern in the mass spectrum would be characteristic of the isoquinolinequinone core and the methylamino substituent.

Biological Activity and Potential Signaling Pathways

Derivatives of isoquinoline-5,8-dione have demonstrated significant cytotoxic activity against various cancer cell lines.[2] The mechanism of action for these compounds is believed to involve the induction of apoptosis and cell cycle arrest.[3] Some isoquinolinequinone N-oxide derivatives have been shown to be potent inhibitors of drug efflux pumps in multidrug-resistant (MDR) cancer cells, suggesting a potential to overcome drug resistance.

The cytotoxic effects are likely mediated through a multi-faceted mechanism that may include:

-

Induction of Oxidative Stress: Quinone structures are known to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS), causing cellular damage and triggering apoptosis.

-

Inhibition of Topoisomerase: Some quinone-containing compounds are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis.

-

Modulation of Apoptotic Pathways: These compounds may directly or indirectly activate pro-apoptotic proteins (e.g., Bax, Bak) and inhibit anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of caspases and subsequent programmed cell death.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Its anticipated chemical properties and the known biological activities of related compounds suggest a high potential for potent cytotoxic effects. Further research is warranted to fully elucidate the specific chemical and biological characteristics of this compound, including detailed experimental validation of its properties and a thorough investigation of its mechanism of action. The synthetic and mechanistic insights provided in this guide offer a solid foundation for future studies aimed at harnessing the therapeutic potential of this and related isoquinolinequinones.

References

Elucidation of the Structure of 7-(Methylamino)isoquinoline-5,8-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline-5,8-dione and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. Possessing a planar aromatic core, these molecules are known to intercalate with DNA and exhibit a range of biological activities, most notably as potent anticancer agents. This technical guide provides a comprehensive overview of the structure elucidation of a specific derivative, 7-(Methylamino)isoquinoline-5,8-dione, detailing the spectroscopic data, experimental protocols for its synthesis and characterization, and insights into its potential mechanism of action.

Molecular Structure and Properties

The core structure of this compound consists of an isoquinoline ring system fused with a 1,4-quinone moiety. A methylamino group is substituted at the C-7 position of the quinone ring.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | - |

| Molecular Weight | 188.18 g/mol | - |

| Appearance | Violet solid | [1] |

| Melting Point | >300 °C | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction on a suitable precursor, such as a halogenated isoquinoline-5,8-dione. A general synthetic scheme is presented below.

Figure 2: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of 7-Amino-isoquinoline-5,8-dione Derivatives

This protocol is adapted from a general method for the synthesis of 7-amino-isoquinoline-5,8-dione derivatives and can be specifically tailored for the synthesis of the 7-(methylamino) analog.[1]

-

Reaction Setup: Dissolve 6-bromoisoquinoline-5,8-dione (1.0 eq) in a suitable organic solvent such as dichloromethane or methanol in a round-bottom flask.

-

Addition of Amine: Add a solution of methylamine (a slight excess, e.g., 1.1-1.2 eq) in the same solvent to the flask.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified.

-

Purification: Purification of the crude product is achieved by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Further purification can be performed by preparative thin-layer chromatography (PTLC) if necessary. The final product is obtained as a violet solid.[1]

Spectroscopic Data and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for determining the arrangement of protons and carbon atoms in the molecule.

(Based on data for 3-methyl-7-(methylamino)isoquinoline-5,8-dione)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~9.0 | s | - |

| H-3 | ~8.5 | d | ~5.0 |

| H-4 | ~7.6 | d | ~5.0 |

| H-6 | ~6.0 | s | - |

| NH | ~7.5 (br s) | br s | - |

| N-CH₃ | ~3.0 | d | ~5.0 |

(Based on data for 3-methyl-7-(methylamino)isoquinoline-5,8-dione)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~152 |

| C-3 | ~148 |

| C-4 | ~122 |

| C-4a | ~135 |

| C-5 | ~182 |

| C-6 | ~100 |

| C-7 | ~150 |

| C-8 | ~181 |

| C-8a | ~130 |

| N-CH₃ | ~29 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (quinone) | 1650 - 1680 | Strong |

| C=N Stretch | 1600 - 1650 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak (M⁺): m/z = 188.06 (for C₁₀H₈N₂O₂)

Biological Activity and Potential Signaling Pathways

Derivatives of isoquinoline-5,8-dione are well-documented for their significant cytotoxic and anticancer activities.[1] The proposed mechanisms of action often involve the generation of reactive oxygen species (ROS) and the induction of apoptosis.

Figure 3: Proposed mechanism of anticancer activity for isoquinoline-5,8-diones.

The cytotoxic effects of 7-amino-isoquinoline-5,8-dione derivatives have been demonstrated in various cancer cell lines.[1] The presence of the quinone moiety is believed to play a crucial role in their biological activity, likely through redox cycling which leads to the formation of ROS. This oxidative stress can induce damage to cellular components, leading to mitochondrial dysfunction and the activation of apoptotic pathways. Furthermore, these compounds have been shown to cause cell cycle arrest, preventing the proliferation of cancer cells.

Conclusion

The structure of this compound can be unequivocally determined through a combination of modern spectroscopic techniques. Its synthesis via nucleophilic substitution on a bromo-precursor is a viable and efficient method. The potent cytotoxic and anticancer activities exhibited by this class of compounds underscore their potential as lead structures in the development of novel therapeutic agents. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in their mechanism of action, which will be instrumental in optimizing their efficacy and selectivity for clinical applications.

References

The Biological Frontier of Isoquinolinequinones: A Technical Guide to Their Diverse Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinolinequinones represent a diverse and fascinating class of heterocyclic compounds characterized by an isoquinoline ring system fused to a quinone moiety. This unique structural arrangement endows them with a remarkable spectrum of biological activities, making them a fertile ground for drug discovery and development. Found in a variety of natural sources, from marine sponges to terrestrial plants, and also accessible through synthetic routes, these compounds have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. This technical guide provides an in-depth exploration of the core biological activities of isoquinolinequinone derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways they modulate.

Anticancer Activity

A significant body of research has highlighted the potent cytotoxic and antiproliferative effects of isoquinolinequinone derivatives against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Data on Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of representative isoquinolinequinone derivatives against various cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Mansonone G | HepG2 (Liver Carcinoma) | 36.3 ± 2.6 | [1] |

| Huh-7 (Hepatocellular Carcinoma) | 25.9 ± 2.7 | [1] | |

| HCT-116 (Colorectal Carcinoma) | 20.74 ± 0.51 | [2] | |

| HT-29 (Colorectal Carcinoma) | 25.55 ± 2.08 | [2] | |

| Tanshinone IIA | Human Breast Cancer | 0.25 µg/mL (~0.85 µM) | [3][4] |

| MCF-7 (Breast Adenocarcinoma) | 0.25 µg/mL (~0.85 µM) | [4] | |

| Cryptotanshinone | Rh30 (Rhabdomyosarcoma) | 5.1 | [5] |

| DU145 (Prostate Carcinoma) | 3.5 | [5] | |

| CEM/ADR5000 (Leukemia) | 5.0 | [6] | |

| CCRF-CEM (Leukemia) | 4.8 | [6] | |

| A2780 (Ovarian Cancer) | 11.39 (24h), 8.49 (48h) | [7] | |

| MDA-MB-231 (Breast Adenocarcinoma) | 4.92 (Derivative C4-2), 2.76 (Derivative C5-2) | [8] | |

| Renieramycin M | P388 (Murine Leukemia) | 0.0008 µg/mL (~0.0015 µM) | |

| Saframycin A | L1210 (Murine Leukemia) | 0.0025 µg/mL (~0.003 µM) |

Antimicrobial Activity

Isoquinolinequinone derivatives have also emerged as promising candidates in the fight against microbial infections, exhibiting activity against a range of bacteria and fungi. Their mechanisms often involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with DNA replication.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected isoquinolinequinone derivatives against various microbial strains, indicating the lowest concentration required to inhibit visible growth.

| Compound | Microbial Strain | MIC (µM) | Reference |

| Mansonone G | Bacillus subtilis | 15.6 | [9][10] |

| Staphylococcus aureus | 62.5 | [9][10] | |

| Escherichia coli lptD4213 | 125 | [9][10] | |

| Mansonone F Analog (IG1) | Staphylococcus aureus (including MRSA) | 0.5 - 2 µg/mL | [11] |

| 8-O-glucopyranosyl-3-methylnaphthalene-1,2-dione | Pseudomonas aeruginosa | 22.3 | [12] |

| 4-((dimethylamino)methyl)-8‑hydroxy-3-methylnaphthalene-1,2‑dione | Pseudomonas aeruginosa | 31.8 | [12] |

| Saframycin S | Gram-positive bacteria | Potent activity reported | [9] |

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of isoquinolinequinone derivatives, this section provides detailed methodologies for key experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Materials:

-

96-well microplate

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 × 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[14]

-

Compound Treatment: Treat the cells with various concentrations of the isoquinolinequinone derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the treatment period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[13]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Allow the plate to stand overnight in the incubator to ensure complete solubilization.[13] Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[13]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17][18]

Materials:

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial or fungal inoculum, adjusted to a standard concentration (e.g., 0.5 McFarland standard)

-

Microplate reader (optional, for automated reading)

Protocol:

-

Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the isoquinolinequinone derivative in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.[16]

-

Incubation: Cover the plates and incubate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[16]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Apoptosis Detection: Western Blot Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as cell lysates. It is instrumental in studying the molecular mechanisms of apoptosis by analyzing the expression levels of key apoptosis-related proteins.[19][20][21][22]

Materials:

-

RIPA buffer (or other suitable lysis buffer)

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Lysis: Harvest treated and control cells and lyse them in RIPA buffer on ice.[19]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.[19]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the apoptosis-related protein of interest overnight at 4°C.[20]

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

Detection: After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence detection system.[20]

Signaling Pathways and Mechanisms of Action

The biological activities of isoquinolinequinone derivatives are intricately linked to their ability to modulate key cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the rational design of more potent and selective therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Aberrant NF-κB activation is a hallmark of many cancers and inflammatory diseases. Several isoquinolinequinone derivatives have been shown to inhibit the NF-κB pathway. For instance, cryptotanshinone has been suggested to bind to IKK-β, a key kinase in the NF-κB cascade, thereby inhibiting the translocation of the p65 subunit to the nucleus and subsequent gene transcription.[6]

Caption: Inhibition of the NF-κB signaling pathway by isoquinolinequinone derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK pathway consists of several parallel cascades, including the ERK, JNK, and p38 pathways. Some isoquinolinequinone derivatives, such as the allyl ether of mansonone G (MG7), have been shown to modulate the MAPK pathway by inhibiting ERK1/2 phosphorylation in certain cancer cells.[23]

Caption: Modulation of the MAPK/ERK signaling pathway by isoquinolinequinone derivatives.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Its dysregulation is a key factor in the development and progression of cancer. Many isoquinolinequinone derivatives exert their anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway. This often involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the activation of a cascade of caspases.

Caption: Induction of the intrinsic apoptosis pathway by isoquinolinequinone derivatives.

Conclusion

Isoquinolinequinone derivatives stand out as a privileged scaffold in medicinal chemistry, demonstrating a wide array of potent biological activities. Their ability to modulate critical cellular pathways, such as NF-κB, MAPK, and apoptosis, underscores their therapeutic potential, particularly in the fields of oncology and infectious diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to exploring the full potential of this remarkable class of compounds. Further investigation into the structure-activity relationships and mechanisms of action of novel synthetic derivatives will undoubtedly pave the way for the development of next-generation therapeutics.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Potential anticancer activity of tanshinone IIA against human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]

- 5. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer activity of cryptotanshinone on acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Mansonone G and its derivatives exhibit membrane permeabilizing activities against bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mansonone G and its derivatives exhibit membrane permeabilizing activities against bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. researchhub.com [researchhub.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. rr-asia.woah.org [rr-asia.woah.org]

- 19. pubcompare.ai [pubcompare.ai]

- 20. Western Blotting Analysis of Apoptosis-Related Proteins [bio-protocol.org]

- 21. Analysis of Western blot to detect apoptosis-related proteins [bio-protocol.org]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. Allyl ether of mansonone G as a potential anticancer agent for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Marine Origins of 7-(Methylamino)isoquinoline-5,8-dione: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the natural sources, isolation, and biological activity of 7-(Methylamino)isoquinoline-5,8-dione, a marine-derived alkaloid of significant interest to researchers, scientists, and drug development professionals. This document collates the current scientific knowledge on this compound, presenting it in a structured format with detailed experimental protocols and visual representations of key processes.

Executive Summary

This compound, also known as Caulibugulone A, is a cytotoxic isoquinoline quinone that has been isolated from a marine invertebrate. This guide confirms its natural origin, details the methodology for its extraction and purification, and summarizes its known biological effects. A closely related methyl-analogue has also been identified from a lichen-derived actinomycete, suggesting that marine and marine-associated microorganisms are a promising avenue for the discovery of novel isoquinoline-5,8-diones. The potent cytotoxic nature of these compounds underscores their potential as leads for the development of new therapeutic agents.

Natural Sources

The primary identified natural source of this compound is the marine bryozoan, Caulibugula intermis.[1][2] This organism, collected in the Indo-Pacific region off Palau, was found to produce a series of related cytotoxic compounds, collectively named caulibugulones.

Additionally, a structurally similar compound, 3-methyl-7-(methylamino)-5,8-isoquinolinedione, has been isolated from the fermentation broth of Streptomyces albidoflavus, an actinomycete derived from a lichen. This finding points towards the potential for microbial synthesis of this class of compounds.

Quantitative Data: Cytotoxicity

This compound (Caulibugulone A) and its co-isolated analogues have demonstrated significant cytotoxic activity against murine tumor cells. The available quantitative data is summarized in the table below.

| Compound | Chemical Structure | IC50 (µg/mL) against Murine Tumor Cells |

| Caulibugulone A | This compound | 0.03 - 1.67[1][2] |

| Caulibugulone B | 7-(Methylamino)-6-bromo-isoquinoline-5,8-dione | 0.03 - 1.67[2] |

| Caulibugulone C | 7-Amino-6-bromo-isoquinoline-5,8-dione | 0.03 - 1.67[2] |

| Caulibugulone D | 7-Amino-isoquinoline-5,8-dione | 0.03 - 1.67[2] |

| Caulibugulone E | 5-Imino-7-(methylamino)-isoquinoline-8-one | 0.03 - 1.67[2] |

| Caulibugulone F | 8-Imino-7-(methylamino)-isoquinoline-5-one | 0.03 - 1.67[2] |

Experimental Protocols: Isolation of Caulibugulone A

The isolation of this compound from Caulibugula intermis is achieved through a multi-step, bioactivity-directed fractionation process.[2]

4.1. Extraction and Initial Partitioning

-

The collected specimen of Caulibugula intermis is extracted with an organic solvent.

-

The resulting crude extract undergoes solvent-solvent partitioning to concentrate the cytotoxic components. The activity is concentrated in the 9:1 methyl-tert-butyl ether/hexane-soluble fraction.[2]

4.2. Chromatographic Separation

-

The active fraction from the partitioning step is subjected to size-exclusion chromatography over a Sephadex LH-20 column.

-

Fractions exhibiting cytotoxicity are further purified using reverse-phase High-Performance Liquid Chromatography (HPLC).

4.3. HPLC Purification

-

Column: C18 HPLC column (Dynamax, 1 x 25 cm, 8 µm).[2]

-

Mobile Phase: A linear gradient from 0% to 100% acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) as a modifier, over 30 minutes.[2]

-

Flow Rate: 3 mL/min.[2]

-

Detection: UV detection at 220 nm.[2]

-

Retention Time: Caulibugulone A (compound 1) elutes at a retention time of 16.8 minutes under these conditions.[2]

4.4. Structure Elucidation The structure of the isolated compound is determined using a combination of spectrochemical analyses, including:

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS)

-

1D and 2D Nuclear Magnetic Resonance (NMR) experiments

Signaling Pathways and Mechanism of Action

The precise signaling pathways and the detailed molecular mechanism of action for this compound have not yet been fully elucidated in the reviewed literature. The primary reported biological activity is its potent cytotoxicity against various cancer cell lines.[1][2] This suggests that the compound may interfere with fundamental cellular processes such as cell division, DNA replication, or induce apoptosis. Further research is required to identify the specific molecular targets and signaling cascades affected by this compound.

Visualizations

Isolation Workflow for Caulibugulone A

Caption: Bioactivity-directed isolation workflow for Caulibugulone A.

Potential Biosynthetic Origin

Caption: Conceptual relationship of Caulibugulone A's natural source.

References

The Core Mechanism of Action of 7-(Methylamino)isoquinoline-5,8-dione in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-(Methylamino)isoquinoline-5,8-dione is a member of the isoquinolinequinone class of compounds, which are recognized for their potent cytotoxic effects against a variety of cancer cell lines. The core mechanism of action of these compounds, including this compound, revolves around a multi-pronged attack on cancer cell proliferation and survival. This involves the induction of programmed cell death (apoptosis) through the modulation of key regulatory proteins, the generation of cytotoxic reactive oxygen species (ROS), and the disruption of the cell cycle. Furthermore, evidence suggests the involvement of critical cell signaling pathways, namely the PI3K/Akt/mTOR and MAPK/ERK pathways, in mediating these anticancer effects. This technical guide provides a comprehensive overview of the available data on the mechanism of action of this compound and its closely related analogs, offering insights for researchers and drug development professionals.

Introduction

Isoquinolinequinones are a class of heterocyclic compounds that have garnered significant interest in oncology research due to their demonstrated antitumor properties. Their planar structure allows for intercalation into DNA, and their quinone moiety facilitates redox cycling, leading to the generation of reactive oxygen species. This compound, a specific derivative, is a promising candidate for further investigation as a potential chemotherapeutic agent. Understanding its precise mechanism of action is crucial for its development and potential clinical application.

Cytotoxicity Profile

While specific IC50 values for this compound are not extensively documented across a wide range of cancer cell lines in publicly available literature, related isoquinolinequinone derivatives have demonstrated potent cytotoxic activity. The following table summarizes representative IC50 values for analogous compounds, providing an indication of the potential potency of this class of molecules.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Isoquinolinequinone Derivatives | MCF-7 (Breast) | 3.1 - 6.0 | [1] |

| A549 (Lung) | 9.96 | [1] | |

| HCT-116 (Colon) | 23 | [1] | |

| HepG2 (Liver) | 3.3 | [1] |

Note: These values are for related compounds and should be considered indicative of the potential activity of this compound. Further specific testing is required to establish its precise cytotoxicity profile.

Core Mechanisms of Action

The anticancer activity of this compound is believed to be driven by three primary, interconnected mechanisms:

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism by which chemotherapeutic agents eliminate cancer cells. Isoquinolinequinones, including likely this compound, have been shown to induce apoptosis through the intrinsic pathway.[2] This is characterized by:

-

Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization.

-

Caspase Activation: The release of cytochrome c from the mitochondria triggers the activation of initiator caspase-9, which in turn activates executioner caspases such as caspase-3 and caspase-7, leading to the cleavage of cellular substrates and the execution of apoptosis.[2]

Generation of Reactive Oxygen Species (ROS)

The quinone moiety of this compound can undergo redox cycling, a process that generates superoxide anions and other reactive oxygen species. This leads to a state of oxidative stress within the cancer cell, causing damage to DNA, proteins, and lipids, which can further contribute to the induction of apoptosis.

Cell Cycle Arrest

Studies on related isoquinolinequinones suggest that these compounds can induce cell cycle arrest, often at the G2/M phase.[3][4] This prevents cancer cells from progressing through mitosis and dividing, thereby halting proliferation. The arrest is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Involvement of Signaling Pathways

The anticancer effects of this compound are likely orchestrated through the modulation of key intracellular signaling pathways that are frequently dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Isoquinolinequinones may exert their effects by inhibiting this pathway, leading to decreased cell proliferation and survival. This inhibition would likely manifest as a decrease in the phosphorylation of key proteins such as Akt and mTOR.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also common in cancer. Inhibition of this pathway by this compound would contribute to its anti-proliferative effects. This would be observed as a reduction in the phosphorylation of ERK1/2.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to elucidate the mechanism of action of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[5][6][7][8][9]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[1][12][13]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.[10][14][15][16]

-

Cell Treatment and Fixation: Treat cells with the compound, then harvest and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a solution containing RNase A and propidium iodide.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][14][15][16]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate it with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bax, Bcl-2, Caspase-3) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17][18][19][20][21][22]

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[23][24][25][26][27]

-

Cell Loading: Incubate cells with DCFH-DA, which is cell-permeable and non-fluorescent.

-

Compound Treatment: Treat the cells with this compound.

-

Fluorescence Measurement: Intracellular esterases cleave the acetate groups, and in the presence of ROS, the resulting DCFH is oxidized to the highly fluorescent DCF. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.[23][24][25][26][27]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents. Its mechanism of action appears to be multifaceted, involving the induction of apoptosis, generation of reactive oxygen species, and cell cycle arrest, likely mediated through the inhibition of key oncogenic signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK.

To fully elucidate the therapeutic potential of this compound, further research is warranted. Specifically, a comprehensive analysis of its cytotoxicity against a broader panel of cancer cell lines is needed to identify sensitive and resistant cancer types. In-depth mechanistic studies are required to confirm the precise molecular targets and to validate the inhibition of the PI3K/Akt/mTOR and MAPK/ERK pathways in various cancer models. Furthermore, preclinical in vivo studies are essential to evaluate its efficacy, pharmacokinetics, and safety profile. The insights gained from such studies will be instrumental in guiding the future development of this compound as a potential clinical candidate for cancer therapy.

References

- 1. scispace.com [scispace.com]

- 2. Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. researchhub.com [researchhub.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Propidium iodide (PI) staining and cell cycle analysis [bio-protocol.org]

- 11. Annexin V Plus Propidium Iodide for Apoptosis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 15. vet.cornell.edu [vet.cornell.edu]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. 5.7. DCFH2-DA Assay—The Measurement of Intracellular ROS [bio-protocol.org]

- 24. doc.abcam.com [doc.abcam.com]

- 25. arigobio.com [arigobio.com]

- 26. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 27. cosmobiousa.com [cosmobiousa.com]

Spectroscopic and Mechanistic Insights into 7-(Methylamino)isoquinoline-5,8-dione

For researchers, scientists, and drug development professionals, this technical guide provides a consolidated overview of the spectroscopic data for 7-(Methylamino)isoquinoline-5,8-dione, alongside experimental protocols and an exploration of its cytotoxic mechanism of action.

Core Spectroscopic Data

Recent studies focusing on isoquinolinequinones isolated from Streptomyces albidoflavus have provided detailed spectroscopic characterization of a closely related compound, identified as 3-methyl-7-(methylamino)isoquinoline-5,8-dione.[1] The data from this research is presented below and is considered the most accurate representation for the target compound.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data

The following tables summarize the ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRESIMS) data for 3-methyl-7-(methylamino)isoquinoline-5,8-dione.

Table 1: ¹H NMR Spectroscopic Data (600 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.88 | s | - | H-1 |

| 7.60 | s | - | H-4 |

| 6.73 | s | - | H-6 |

| 3.61 | s | - | N-CH₃ |

| 3.49 | s | - | 3-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (150 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 183.2 | C-5 |

| 176.3 | C-8 |

| 170.9 | C-3 |

| 162.1 | C-1 |

| 145.5 | C-7 |

| 142.2 | C-4a |

| 138.7 | C-8a |

| 137.3 | C-4 |

| 115.8 | C-6 |

| 37.8 | N-CH₃ |

| Not Reported | 3-CH₃ |

Table 3: High-Resolution Mass Spectrometry (HRESIMS) Data

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | Not Reported | 455.1 | C₂₃H₂₃ClN₄O₄ |

| [M+Na]⁺ | 477.1306 | 477.1300 | C₂₃H₂₃ClN₄O₄Na |

Experimental Protocols

The following protocols are based on methodologies reported for the characterization of isoquinolinequinones.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: The purified compound was dissolved in deuterated chloroform (CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 600 MHz spectrometer.

-

Data Acquisition:

-

¹H NMR spectra were acquired at 600 MHz.

-

¹³C NMR spectra were acquired at 150 MHz.

-

Chemical shifts are reported in parts per million (ppm) relative to the solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm) as the internal standard.

-

High-Resolution Mass Spectrometry (HRESIMS)

-

Instrumentation: HRESIMS data were obtained using a Thermo Scientific Q Exactive HF-X mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) was used in positive ion mode.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ions ([M+H]⁺ and [M+Na]⁺) was determined to confirm the elemental composition of the compound.

Biological Activity and Signaling Pathway

This compound belongs to the mansouramycin family of isoquinolinequinones, which have demonstrated significant cytotoxic activity against a range of cancer cell lines.[2][3] The primary mechanism of this cytotoxicity is the induction of apoptosis.

Research on closely related isoquinolinequinones, such as Mansouramycin C, has elucidated a potential signaling pathway for their pro-apoptotic effects.[4] These compounds can induce the production of reactive oxygen species (ROS), leading to the opening of the mitochondrial permeability transition pore (PTP).[4] This event disrupts the mitochondrial membrane potential and triggers the release of pro-apoptotic factors, ultimately leading to caspase activation and programmed cell death.[4][5]

Further studies on other isoquinoline derivatives have shown their ability to downregulate Inhibitor of Apoptosis Proteins (IAPs) such as XIAP and cIAP-1.[6] This inhibition of IAPs leads to the activation of caspases, particularly caspase-3 and caspase-9, and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a key event in apoptosis.[6]

Below is a diagram illustrating the proposed apoptotic signaling pathway initiated by cytotoxic isoquinolinequinones.

References

- 1. Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07416A [pubs.rsc.org]

- 2. Mansouramycins A-D, cytotoxic isoquinolinequinones from a marine streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mansouramycin C kills cancer cells through reactive oxygen species production mediated by opening of mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Isoquinolinequinones from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of isoquinolinequinones, a class of bioactive secondary metabolites produced by Streptomyces species. These compounds have garnered significant interest in the scientific community due to their potent biological activities, particularly their cytotoxic effects on various cancer cell lines. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes key processes to facilitate further research and development in this promising area of natural product chemistry.

Introduction to Isoquinolinequinones from Streptomyces

Streptomyces, a genus of Gram-positive bacteria, are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including a significant portion of clinically used antibiotics.[1][2] Among these valuable natural products are the isoquinolinequinones, a family of alkaloids characterized by an isoquinoline ring system fused to a quinone moiety.[3] A notable subgroup of these compounds are the mansouramycins, which have been primarily isolated from marine-derived Streptomyces species and exhibit pronounced and selective cytotoxicity against non-small cell lung cancer, breast cancer, melanoma, and prostate cancer cells.[4][5] The potent bioactivity of these compounds underscores the importance of continued exploration of Streptomyces as a source for novel drug leads.

Discovery and Bioactivity of Isoquinolinequinones

The discovery of novel isoquinolinequinones from Streptomyces typically involves a systematic screening process that begins with the cultivation of the microbial strains, followed by the extraction of secondary metabolites and subsequent bioactivity-guided fractionation. The mansouramycins, for example, were identified through chemical screening of ethyl acetate extracts of marine-derived Streptomyces isolates.[4]

Cytotoxicity Data

The cytotoxic activity of various isoquinolinequinones has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected mansouramycin derivatives are summarized in the table below, highlighting their potent and, in some cases, selective anticancer properties.

| Compound | Cell Line | IC50 (µM) | Reference |

| Mansouramycin F | Mean of 36 cell lines | 7.92 | [6] |

| Mansouramycin E | Mean of 36 cell lines | 23.10 | [6] |

| Mansouramycin C | Mean of 36 cell lines | 0.089 | [6] |

| Mansouramycin A | Mean of 36 cell lines | 13.44 | [6] |

| Mansouramycin H derivative (1g) | MDA-MB-231 (Breast Cancer) | 5.12 | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and characterization of isoquinolinequinones from Streptomyces.

Fermentation

The production of isoquinolinequinones is highly dependent on the fermentation conditions, including the composition of the culture medium, pH, temperature, and aeration.

3.1.1. Media Composition

Several media have been successfully used for the cultivation of Streptomyces and the production of isoquinolinequinones. The composition of two such media are provided below.

-

Medium C (Meat Extract Medium):

-

Glucose: 10 g/L

-

Peptone: 2 g/L

-

Yeast Extract: 1 g/L

-

Meat Extract: 1 g/L

-

pH: 7.8[5]

-

-

M2+ Medium (with 50% synthetic seawater):

-

Malt Extract: 10 g/L

-

Yeast Extract: 4 g/L

-

Glucose: 4 g/L

-

Prepare with 50% synthetic seawater[5]

-

3.1.2. Fermentation Parameters

-

Inoculation: Inoculate the production medium with a seed culture of the Streptomyces strain.

-

Incubation: Incubate the culture in a shaker incubator or a fermenter.

Extraction and Isolation

Following fermentation, the bioactive compounds are extracted from the culture broth and mycelium and purified using chromatographic techniques.

3.2.1. Extraction

-

Separate the mycelium from the culture broth by centrifugation.

-

Extract the supernatant with an equal volume of ethyl acetate.[3][4]

-

Combine the organic phases and concentrate under reduced pressure to yield the crude extract.[3]

3.2.2. Purification

A multi-step chromatographic approach is typically employed for the purification of isoquinolinequinones from the crude extract.

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (100-200 µm).[3]

-

Mobile Phase: A gradient of chloroform and methanol is commonly used, starting with 100% chloroform and gradually increasing the polarity with methanol (e.g., 9:1, 7:3, 1:9 v/v).[3]

-

Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC). Pool fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Stationary Phase: Sephadex LH-20.[4]

-

Mobile Phase: Methanol is a common eluent.

-

This step is effective for separating compounds based on size and for removing pigments and other impurities.

-

-

Octadecylsilyl (ODS) Column Chromatography:

-

Stationary Phase: ODS silica gel.[4]

-

Mobile Phase: A gradient of water and methanol or acetonitrile is typically used.

-

This reversed-phase chromatography step provides high-resolution separation of the isoquinolinequinones.

-

Structure Elucidation

The chemical structures of the purified isoquinolinequinones are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon-hydrogen framework and the connectivity of the atoms.[4][5]

-

High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass and molecular formula of the compound.[4][5]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and isolation of isoquinolinequinones from Streptomyces.

References

- 1. Evaluation of the Cytotoxicity of Secondary Bioactive Compounds Produced by Streptomyces in Soil against a Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis induction of human leukemia cells by Streptomyces sp. SY-103 metabolites through activation of caspase-3 and inactivation of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.org [mdpi.org]

- 6. Mansouramycins E–G, Cytotoxic Isoquinolinequinones from Marine Streptomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. banglajol.info [banglajol.info]

- 8. researchgate.net [researchgate.net]

Cytotoxicity Profile of 7-(Methylamino)isoquinoline-5,8-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cytotoxic profile of 7-(Methylamino)isoquinoline-5,8-dione, a member of the isoquinolinequinone class of compounds. While specific quantitative cytotoxicity data for this exact molecule is limited in publicly available literature, this document synthesizes information on closely related 7-aminoisoquinoline-5,8-dione derivatives to project a likely cytotoxic profile and mechanism of action. This guide includes detailed, adaptable protocols for key cytotoxicity and apoptosis assays and presents a putative signaling pathway for its apoptotic action based on the known behavior of cytotoxic quinones.

Introduction to this compound

Isoquinoline-5,8-diones are a class of heterocyclic quinones that have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. Their planar structure allows for intercalation into DNA, and their redox properties can induce cellular oxidative stress, leading to apoptosis. The 7-amino substituted derivatives, in particular, have been a focus of structure-activity relationship (SAR) studies to optimize their cytotoxic potency and selectivity against cancer cells. This compound represents a fundamental scaffold within this class, and understanding its cytotoxic profile is crucial for the development of novel chemotherapeutic agents.

Projected Cytotoxicity Profile

For context, a study on a series of 7-aminoisoquinoline-5,8-quinone derivatives reported IC50 values in the low micromolar range against several cancer cell lines. The nature of the substituent at the 7-position significantly influences the cytotoxic potency.

Table 1: Representative Cytotoxicity Data for 7-Aminoisoquinoline-5,8-dione Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 7-(phenylamino)isoquinoline-5,8-dione derivative | Human Colon Carcinoma (HCT-116) | Data Not Specified | [1] |

| 7-(phenylamino)isoquinoline-5,8-dione derivative | Human Breast Adenocarcinoma (MCF-7) | Data Not Specified | [1] |

| 7-(phenylamino)isoquinoline-5,8-dione derivative | Human Lung Carcinoma (A549) | Data Not Specified | [1] |

| 6-arylamino-7-halo-5,8-quinolinediones | A549, SK-OV-3, SK-MEL-2, HCT-15, XF 498 | Potent Cytotoxicity Observed | [2] |

| Amino-quinoline-5,8-dione derivatives | HeLaS3, KB-vin | Potent Cytotoxicity Observed | [3] |

Note: The table presents data for related compounds to infer the potential activity of this compound. Specific values for the target compound require experimental determination.

Experimental Protocols

The following are detailed, adaptable protocols for assessing the cytotoxicity and apoptotic mechanism of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

This compound

-

Target cancer cell lines and normal (non-cancerous) cell lines

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the IC50 value using the MTT assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Treated and untreated cells

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Logical Flow of Apoptosis Detection by Annexin V/PI Staining

Caption: Quadrant analysis of apoptosis using Annexin V and PI staining.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 family members and caspases.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Putative Apoptotic Signaling Pathway

Based on the known mechanisms of cytotoxic quinones, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway, likely initiated by the generation of reactive oxygen species (ROS).[4][5][6]

Proposed Apoptotic Pathway of this compound

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

This proposed pathway suggests that this compound increases intracellular ROS levels, leading to mitochondrial membrane potential collapse and the release of cytochrome c.[7] This triggers the formation of the apoptosome, activating the caspase cascade, with caspase-3 playing a central executioner role by cleaving key cellular substrates like PARP, ultimately leading to programmed cell death. The compound may also modulate the expression of Bcl-2 family proteins, further promoting apoptosis.

Conclusion

While direct experimental data for this compound is emerging, the information available for structurally similar compounds strongly suggests its potential as a cytotoxic agent with pro-apoptotic activity. The experimental protocols and the putative signaling pathway provided in this guide offer a robust framework for researchers and drug development professionals to investigate its anticancer properties thoroughly. Further studies are warranted to establish a definitive cytotoxicity profile and to elucidate the precise molecular mechanisms underlying its action, which will be crucial for its potential development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulatory Effects of Cannabidiol on Mitochondrial Functions: A Review [mdpi.com]

- 3. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of quinones in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of reactive oxygen species in cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Changes in mitochondrial membrane potential during oxidative stress-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antitumor Potential of Novel 7-Aminoisoquinoline-5,8-quinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the burgeoning field of 7-aminoisoquinoline-5,8-quinone derivatives as potent antitumor agents. These compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines, positioning them as promising candidates for further preclinical and clinical development. This document outlines their synthesis, mechanism of action, and summarizes key quantitative data, alongside detailed experimental protocols for their evaluation.

Core Antitumor Properties and Mechanism of Action

Novel 7-aminoisoquinoline-5,8-quinone derivatives exert their anticancer effects primarily through a multi-faceted mechanism involving the induction of oxidative stress and subsequent apoptosis. A key target of these compounds is NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells.

Mechanism of Action Highlights:

-

NQO1 Inhibition: Certain derivatives act as inhibitors of NQO1, disrupting the cellular redox balance and leading to an increase in reactive oxygen species (ROS).[1][2] This elevation in ROS creates a toxic intracellular environment that is particularly detrimental to cancer cells, which already exhibit high levels of oxidative stress.

-

Apoptosis Induction: The accumulation of ROS triggers the intrinsic apoptotic pathway. This is characterized by the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio culminates in the activation of executioner caspases, such as caspase-3 and caspase-9, leading to programmed cell death.[3]

-

Structure-Activity Relationship: The antitumor activity of these derivatives is closely linked to their chemical structure. Substitutions at the 7-amino position significantly influence their cytotoxic potency and selectivity.[4]

Below is a diagram illustrating the proposed signaling pathway for the antitumor activity of 7-aminoisoquinoline-5,8-quinone derivatives.

Quantitative Data Summary

The cytotoxic activity of a series of novel 7-aminoisoquinoline-5,8-quinone derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Compound | R Group | AGS (gastric) IC50 (µM) | SK-MES-1 (lung) IC50 (µM) | J82 (bladder) IC50 (µM) | MRC-5 (normal lung fibroblast) IC50 (µM) |

| 7 | Phenyl | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 | > 50 |

| 8 | 4-Methylphenyl | 1.5 ± 0.1 | 2.1 ± 0.2 | 2.8 ± 0.3 | > 50 |

| 9 | 4-Methoxyphenyl | 2.1 ± 0.3 | 3.0 ± 0.4 | 3.5 ± 0.5 | > 50 |

| 10 | N-Methyl-N-phenyl | 4.2 ± 0.5 | 5.1 ± 0.6 | 6.3 ± 0.7 | > 50 |

| 11 | N-Ethyl-N-phenyl | 3.8 ± 0.4 | 4.5 ± 0.5 | 5.8 ± 0.6 | > 50 |

| 12 | 2-Pyridyl | > 50 | > 50 | > 50 | > 50 |

| 13 | 3-Pyridyl | 8.7 ± 0.9 | 10.2 ± 1.1 | 12.5 ± 1.4 | > 50 |

| 14 | N-Methyl-N-(2-pyridyl) | > 50 | > 50 | > 50 | > 50 |

| 15 | N-Ethyl-N-(2-pyridyl) | > 50 | > 50 | > 50 | > 50 |

| 16 | N-Methyl-N-(3-pyridyl) | 15.4 ± 1.6 | 18.1 ± 2.0 | 20.3 ± 2.2 | > 50 |

| 17 | N-Ethyl-N-(3-pyridyl) | 12.8 ± 1.3 | 15.2 ± 1.7 | 17.9 ± 1.9 | > 50 |

| 18 | 4-Aminophenyl | 0.9 ± 0.1 | 1.2 ± 0.1 | 1.5 ± 0.2 | 25.6 ± 2.8 |

Data extracted from "Studies on quinones. Part 45: Novel 7-aminoisoquinoline-5,8-quinone derivatives with antitumor properties on cancer cell lines". The data show that several derivatives exhibit potent and selective cytotoxicity against cancer cell lines compared to normal fibroblasts.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the antitumor properties of 7-aminoisoquinoline-5,8-quinone derivatives.

Synthesis of 7-Aminoisoquinoline-5,8-quinone Derivatives

The synthesis of these compounds is typically achieved through a multi-step process. A general workflow is outlined below.

Detailed Protocol:

-

Starting Materials: The synthesis typically begins with a substituted isoquinoline-5,8-dione, such as 6-bromoisoquinoline-5,8-dione.[5]

-

Reaction with Amines: The bromo-substituted isoquinolinedione is reacted with the desired primary or secondary amine in a suitable solvent. The reaction proceeds via a nucleophilic substitution mechanism.[5]

-

Purification: The crude product is then purified using chromatographic techniques, such as column chromatography or preparative thin-layer chromatography, to yield the pure 7-aminoisoquinoline-5,8-quinone derivative.[5]

-

Characterization: The structure of the final compound is confirmed using spectroscopic methods, including NMR (¹H and ¹³C) and high-resolution mass spectrometry.[5]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 7-aminoisoquinoline-5,8-quinone derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by flow cytometry.

Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the compound and harvest them as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a solution containing PI and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

Protocol:

-

Protein Extraction: Lyse the treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.